1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate
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Overview
Description
1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate is an organofluorine compound featuring a pyrrole ring substituted with various functional groups, including tert-butyl and trifluoroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate can be synthesized via multi-step procedures involving:
Starting Materials: : Commonly available precursors such as tert-butyl acetoacetate, 2,2,2-trifluoroacetic acid, and an appropriate pyrrole derivative.
Key Reactions: : The synthesis generally involves esterification, acylation, and cyclization reactions.
Conditions: : Reactions typically occur under controlled temperatures (0-100°C) using solvents like dichloromethane or tetrahydrofuran. Catalysts such as hydrochloric acid or strong bases like sodium hydride may also be employed.
Industrial Production Methods: For large-scale production, advanced methodologies like continuous flow synthesis may be implemented to enhance yield and purity. This might include:
Automated Reactors: : To ensure consistent reaction conditions and improve scalability.
Purification: : Techniques like recrystallization, chromatography, or distillation to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, possibly leading to the formation of oxides or further functionalized derivatives.
Reduction: : Reduction of the trifluoroacetyl group can yield corresponding alcohols or other reduced species.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the pyrrole ring or the acyl groups.
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Including lithium aluminium hydride and sodium borohydride.
Substituting Agents: : Like halogens, nucleophiles, and electrophiles depending on the desired reaction.
Oxidation: : Can lead to corresponding acids, aldehydes, or ketones.
Reduction: : Produces alcohols or amines depending on the reaction specifics.
Substitution: : Results in various substituted pyrrole derivatives, tailored by the reagents used.
Scientific Research Applications
In Chemistry:
Catalysis: : The compound’s functionality makes it useful as a catalyst or catalyst precursor in various organic transformations.
Synthetic Intermediates: : Acts as a building block in the synthesis of more complex molecules.
Drug Development: : Potential use in designing novel pharmaceutical agents due to its bioactive functional groups.
Biochemical Probes: : Employed in biochemical studies to investigate enzyme interactions and pathways.
Material Science: : Incorporated into polymers or advanced materials to enhance their properties.
Agricultural Chemicals: : Possible usage in the synthesis of agrochemicals due to its stability and reactivity.
Mechanism of Action
1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate exerts its effects primarily through:
Binding Affinity: : Interacting with specific molecular targets such as enzymes or receptors.
Pathway Modulation: : Influencing biochemical pathways by acting as an inhibitor or activator of specific enzymatic processes.
Comparison with Similar Compounds
Similar Compounds:
1-O-Tert-butyl 2-O-methyl (2S)-4-(acetyl)-2,3-dihydropyrrole-1,2-dicarboxylate: : Lacks the trifluoroacetyl group, resulting in different reactivity and properties.
1-O-Tert-butyl 2-O-methyl (2S)-4-(benzoyl)-2,3-dihydropyrrole-1,2-dicarboxylate: : Substituted with a benzoyl group instead, affecting its chemical and biological interactions.
Highlighting Uniqueness: The presence of the trifluoroacetyl group in 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate significantly enhances its electron-withdrawing properties, which can influence reactivity and interaction with biological targets. This distinct feature differentiates it from similar compounds and expands its utility across various fields.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO5/c1-12(2,3)22-11(20)17-6-7(9(18)13(14,15)16)5-8(17)10(19)21-4/h6,8H,5H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXLDPNHDMZOV-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CC1C(=O)OC)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C[C@H]1C(=O)OC)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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